Enhanced Lipophilicity vs Non-Fluorinated Scaffold
The 6-fluoro substitution significantly increases the partition coefficient (LogP) compared to the non-fluorinated 3-(piperidin-4-yl)-1H-indazole scaffold. The target compound has a computed LogP of 3.30 , while the parent compound without the fluorine atom has a LogP of 2.36 [1]. This difference of 0.94 log units indicates a nearly 10-fold increase in lipophilicity, which is a critical factor for crossing biological membranes and achieving target engagement in intracellular contexts.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.30 |
| Comparator Or Baseline | 3-(Piperidin-4-yl)-1H-indazole: LogP = 2.36 |
| Quantified Difference | ΔLogP = +0.94 (approx. 8.7-fold increase in partition coefficient) |
| Conditions | Computed LogP values from standardized chemical property databases (Chemsrc and Molbase). |
Why This Matters
For a procurement decision, a higher LogP suggests improved membrane permeability potential, a critical parameter in early drug discovery. Choosing the 6-fluoro analog over the non-fluorinated version directly impacts the lead optimization trajectory.
- [1] Molbase. (n.d.). 3-(Piperidin-4-yl)-1H-indazole. Compound Information Page. View Source
